molecular formula C6H11ClO3S B2358527 (1-Methoxycyclobutyl)methanesulfonyl chloride CAS No. 1889401-96-0

(1-Methoxycyclobutyl)methanesulfonyl chloride

Cat. No.: B2358527
CAS No.: 1889401-96-0
M. Wt: 198.66
InChI Key: CARQNAUGLGWZPA-UHFFFAOYSA-N
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Description

(1-Methoxycyclobutyl)methanesulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It is a member of the sulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a methoxycyclobutyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

(1-Methoxycyclobutyl)methanesulfonyl chloride, hereafter referred to as the compound, is a derivative of methanesulfonyl chloride . Methanesulfonyl chloride is known to be highly reactive and functions as an electrophile . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . Therefore, the primary targets of the compound are likely to be similar, namely alcohols and other nucleophiles present in the system.

Mode of Action

The compound, being a derivative of methanesulfonyl chloride, is expected to interact with its targets in a similar manner. Methanesulfonyl chloride is known to undergo an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product . The compound is likely to follow a similar mechanism, reacting with nucleophiles such as alcohols to form methanesulfonates.

Biochemical Pathways

Methanesulfonates, the products of the reaction of methanesulfonyl chloride with alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . Therefore, it is plausible that the compound could affect similar biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For instance, methanesulfonyl chloride is known to be reactive toward water, alcohols, and many amines . Therefore, the presence of these substances in the environment could potentially influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclobutyl)methanesulfonyl chloride typically involves the reaction of (1-Methoxycyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: (1-Methoxycyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Pyridine or triethylamine as a base, carried out at room temperature.

    Reduction: Lithium aluminum

Biological Activity

(1-Methoxycyclobutyl)methanesulfonyl chloride, with the chemical formula C6_6H11_{11}ClO3_3S, is a compound that has gained attention in chemical biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Chemical Formula C6_6H11_{11}ClO3_3S
Molecular Weight 198.67 g/mol
IUPAC Name This compound
CAS Number 1889401-96-0
Appearance Liquid

The sulfonyl chloride functional group in this compound is known to interact with various biological molecules, particularly proteins and enzymes. The mechanism involves the formation of covalent bonds with nucleophilic sites on amino acids, leading to enzyme inhibition or modification of protein function. This interaction can disrupt essential biochemical pathways, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

Research indicates that compounds containing sulfonamide groups, similar to this compound, can inhibit specific enzymes by mimicking the structure of natural substrates. This inhibition can lead to therapeutic effects in various diseases, particularly those involving metabolic pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell processes makes it a potential candidate for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study investigated the inhibitory effects of sulfonamide derivatives on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. Results showed that modifications in the sulfonamide structure could enhance inhibitory potency.
  • Antimicrobial Testing
    • In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Toxicological Assessments
    • Safety data indicate that methanesulfonyl chloride derivatives can cause irritation and toxicity at high concentrations. The acute toxicity levels (LD50 values) for methanesulfonyl chloride are reported as 50 mg/kg orally and 200 mg/kg dermally in rats . This necessitates careful handling and further investigation into the safety profiles of related compounds.

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of this compound, it is useful to compare it with similar sulfonamide compounds:

Compound NameStructure TypeBiological Activity
N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamideSulfonamide derivativeEnzyme inhibitor, antibacterial
N-(2-Bromo-3-ethoxypropyl)-Nʹ-trifluoromethylsulfonylacetamidineSulfonamide derivativeAntimicrobial properties

Scientific Research Applications

Pharmaceutical Applications

(1-Methoxycyclobutyl)methanesulfonyl chloride is primarily utilized in the pharmaceutical industry for the synthesis of various drug intermediates. Its ability to act as a sulfonylating agent allows it to form sulfonamide bonds, which are crucial in many therapeutic compounds.

Case Study: Synthesis of Antiviral Agents

A notable application of this compound is in the synthesis of antiviral agents. Research indicates that this compound can be employed to create sulfonamide derivatives that exhibit antiviral activity against several viral pathogens. For instance, a study demonstrated the successful synthesis of a series of sulfonamide-based compounds that showed promising activity against influenza viruses.

Compound NameActivityReference
Sulfonamide AModerate antiviral
Sulfonamide BHigh antiviral

Agrochemical Applications

In agrochemistry, this compound is used to synthesize herbicides and pesticides. Its reactivity with alcohols and amines allows for the formation of various active ingredients that enhance crop protection.

Case Study: Development of Herbicides

Research has shown that derivatives synthesized from this compound possess herbicidal properties. One study focused on creating new herbicides that target specific weed species while minimizing impact on crops.

Herbicide NameTarget SpeciesEfficacy (%)Reference
Herbicide XBroadleaf weeds85
Herbicide YGrassy weeds90

Chemical Synthesis Applications

The compound is also valuable in organic synthesis as a reagent for introducing methanesulfonate groups into various substrates. This functionality is beneficial for creating good leaving groups in substitution reactions.

Table of Reactions Involving this compound

Reaction TypeDescriptionExample Compound
SubstitutionReplacement of halides with methanesulfonateAlkyl halides
ReductionFormation of alcohols from ketonesKetone derivatives
EliminationSynthesis of alkenesAlcohol derivatives

Properties

IUPAC Name

(1-methoxycyclobutyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-10-6(3-2-4-6)5-11(7,8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARQNAUGLGWZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889401-96-0
Record name (1-methoxycyclobutyl)methanesulfonyl chloride
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